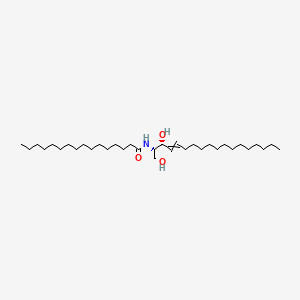

C16-d-Erythro-sphingosine

Description

BenchChem offers high-quality C16-d-Erythro-sphingosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C16-d-Erythro-sphingosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H67NO3 |

|---|---|

Molecular Weight |

537.9 g/mol |

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |

InChI |

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 |

InChI Key |

YDNKGFDKKRUKPY-JHOUSYSJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](C=CCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Synonyms |

C(16)-ceramide C16-0(palmitoyl)ceramide C16-ceramide C16-palmitoylceramide ceramide-C16 N-palmitoylsphingosine N-palmitoylsphingosine, (R*,S*-(E))-(+-) N-palmitoylsphingosine, R-(R*,S*-(E)) NFA(C16)CER palmitoylceramide pCer cpd |

Origin of Product |

United States |

Foundational & Exploratory

Biophysical Modulation of Membrane Dynamics by C16-Sphingosine

Mechanisms, Measurement, and Therapeutic Implications

Executive Summary

This technical guide details the biophysical impact of C16-sphingosine (D-erythro-C16-sphingosine or

Core Insight: Unlike C18-sphingosine, which strongly rigidifies phospholipid bilayers via extensive van der Waals interactions and hydrogen bonding, C16-sphingosine introduces a hydrophobic mismatch . Its shorter hydrocarbon tail creates packing defects within the C18-dominated environment of mammalian plasma membranes, resulting in a distinct modulation of the phase transition temperature (

Part 1: Molecular Biophysics of C16-Sphingosine

1.1 Structural Determinants of Fluidity

Sphingosine bases modulate membrane fluidity through two competing mechanisms:

-

Headgroup Rigidification: The 2-amino and 1,3-hydroxyl groups form a dense hydrogen-bond network at the lipid-water interface, generally increasing membrane order (decreasing fluidity).

-

Acyl Chain Packing (The C16 Differential):

-

C18-Sphingosine: Matches the length of palmitoyl/stearoyl chains in phospholipids (e.g., DPPC, POPC), facilitating tight packing and "lipid raft" formation.

-

C16-Sphingosine: Being two carbons shorter, it generates a "void" or disorder in the hydrophobic core when mixed with standard C18 lipids. This hydrophobic mismatch destabilizes the gel phase (

) and lowers the energy barrier for the transition to the liquid-crystalline phase (

-

1.2 The "Fluidity Paradox"

While free sphingosine is generally considered a "rigidifier" (increasing DPH anisotropy), C16-sphingosine is less effective at this than C18-sphingosine. In high concentrations, C16-sphingosine can induce non-lamellar phases or increase permeability due to these packing defects.

Figure 1: Mechanistic pathway of C16-sphingosine interaction with lipid bilayers. The diagram highlights the competition between headgroup-mediated rigidification and tail-length-mediated disorder.

Part 2: Comparative Data Analysis

The following table synthesizes biophysical data comparing C16 and C18 sphingoid bases in a model DPPC (Dipalmitoylphosphatidylcholine) membrane system.

| Parameter | C16-Sphingosine ( | C18-Sphingosine ( | Biophysical Interpretation |

| Chain Length | 16 Carbons | 18 Carbons | C16 has reduced van der Waals contact area. |

| Effect on | Moderate Increase | Strong Increase | C16 stabilizes the gel phase less effectively than C18. |

| DPH Anisotropy ( | 0.24 - 0.28 (Mixed) | > 0.30 (Rigid) | Lower anisotropy indicates higher rotational mobility (fluidity) for C16. |

| Lateral Segregation | Forms smaller, transient domains | Forms large, stable domains | C16 domains are more dynamic and prone to exchange. |

| Permeability | High (Defect-driven) | Low to Moderate | Mismatch defects in C16 bilayers allow solute leakage. |

Note: Values are representative of 20 mol% sphingosine in DPPC liposomes at 37°C.

Part 3: Experimental Protocol (Fluorescence Anisotropy)

This protocol utilizes 1,6-diphenyl-1,3,5-hexatriene (DPH) , a hydrophobic probe that intercalates into the acyl chain region. Its fluorescence anisotropy (

3.1 Materials

-

Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) as host; C16-Sphingosine (Avanti Polar Lipids).

-

Probe: DPH (dissolved in THF).

-

Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

-

Equipment: Spectrofluorometer with polarizing filters (e.g., Horiba Fluorolog or BMG CLARIOstar).

3.2 Step-by-Step Methodology

-

Liposome Preparation (LUVs):

-

Mix POPC and C16-Sphingosine (e.g., 90:10 mol%) in chloroform.

-

Dry under nitrogen stream to form a thin film; desiccate for 2 hours under vacuum.

-

Hydrate film with HEPES buffer to yield 1 mM lipid concentration. Vortex vigorously.

-

Extrusion: Pass suspension 11 times through a 100 nm polycarbonate filter to create Large Unilamellar Vesicles (LUVs).

-

-

Staining:

-

Add DPH to the liposome suspension at a Lipid:Probe molar ratio of 250:1 .

-

Critical: Incubate for 30 minutes at 37°C in the dark to allow full intercalation.

-

-

Measurement:

-

Excitation: 360 nm | Emission: 430 nm.[1]

-

Measure intensities:

(vertical-vertical) and -

Calculate G-factor (instrument correction) using

.

-

-

Calculation:

-

Interpretation: A decrease in

compared to the C18 control indicates C16-induced fluidization (relative to the rigid C18 baseline).

-

Figure 2: Workflow for quantifying membrane fluidity changes induced by C16-sphingosine.

Part 4: Biological & Therapeutic Implications

4.1 Apoptosis and Chemotherapy

Sphingosine is a pro-apoptotic lipid. However, the chain length dictates the "potency" of the signal.

-

Mechanism: C16-sphingosine accumulation (often via salvage pathways or specific hydrolysis of C16-ceramide) alters mitochondrial membrane permeability more drastically than C18 due to the defect formation described in Part 1.

-

Drug Development: Synthetic C16-sphingosine analogs are investigated as PKC inhibitors . Their higher solubility and ability to fluidize rigid tumor membranes make them attractive candidates for combination therapies to enhance drug uptake.

4.2 Skin Barrier Function

In the stratum corneum, the precise ratio of C16 to C18 (and longer) sphingoid bases is critical.

-

Pathology: A shift towards shorter chains (C16) at the expense of longer chains leads to a compromised barrier (e.g., in Atopic Dermatitis). The "fluidizing" effect of C16 disrupts the crystalline lamellar sheets required for water retention.

References

-

Maula, T., et al. (2012). "Importance of the Sphingoid Base Length for the Membrane Properties of Ceramides." Biophysical Journal.[2] Link

-

Carreira, A. C., et al. (2021). "Biophysical impact of sphingosine and other abnormal lipid accumulation in Niemann-Pick disease type C cell models." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

-

Guan, X. L., et al. (2013). "The yeast sphingolipid C16-backbone is essential for plasma membrane organization." Journal of Lipid Research. Link

-

Lentz, B. R. (1993). "Use of fluorescent probes to monitor molecular order and motions within liposome bilayers."[3] Chemistry and Physics of Lipids. Link

-

Jiménez-Rojo, N., et al. (2014). "Biophysical properties of sphingosine, ceramides and other simple sphingolipids."[2] Biochemical Society Transactions. Link

Sources

The Understated Architect: A Technical Guide to the Natural Occurrence and Significance of C16 Sphingosine in Mammalian Tissues

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of C16 sphingosine, a less abundant yet functionally significant sphingolipid in mammalian tissues. Moving beyond the well-trodden path of its C18 counterpart, we will delve into the biosynthesis, tissue distribution, physiological roles, and analytical methodologies pertinent to this 16-carbon sphingoid base. This document is intended to serve as a technical resource, equipping researchers with the foundational knowledge and practical insights necessary to investigate the nuanced roles of C16 sphingosine in health and disease.

Introduction: Beyond the Canonical C18 Sphingoid Base

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, with the C18 sphingosine being the most extensively studied in mammals[1]. However, the diversity of sphingolipid structures extends to variations in the carbon chain length of the sphingoid base. C16 sphingosine (and its saturated precursor, C16 sphinganine) represents a significant, albeit less abundant, member of this family. While often overshadowed by C18 sphingosine, emerging evidence suggests that C16-based sphingolipids are not mere structural variants but possess distinct biological activities and are implicated in a range of physiological and pathological processes[2][3]. Understanding the natural occurrence and function of C16 sphingosine is therefore crucial for a comprehensive appreciation of sphingolipid biology and for the development of targeted therapeutics.

Biosynthesis and Metabolism of C16 Sphingolipids: A Specialized Pathway

The biosynthesis of C16 sphingolipids follows the general de novo pathway of sphingolipid synthesis, with key enzymatic steps determining the final chain length of the sphingoid base.

The initial and rate-limiting step in de novo sphingolipid synthesis is the condensation of L-serine and a long-chain acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) on the cytosolic face of the endoplasmic reticulum[4]. While SPT has a preference for palmitoyl-CoA (C16-CoA) to produce the C18 sphingoid base precursor, 3-ketosphinganine, it can also utilize myristoyl-CoA (C14-CoA), leading to the formation of a C16 sphingoid base precursor[2].

This C16-3-ketosphinganine is then rapidly reduced to C16 sphinganine (dihydrosphingosine). C16 sphinganine serves as a branching point in the metabolic pathway. It can be acylated by ceramide synthases (CerS) to form C16-dihydroceramides. Notably, CerS5 and CerS6 exhibit a preference for C16-CoA, thus playing a crucial role in the generation of C16-ceramides[5]. These C16-dihydroceramides can then be desaturated to form C16-ceramides.

Alternatively, C16 sphinganine can be phosphorylated by sphingosine kinases (SphK) to produce C16 sphinganine-1-phosphate. Similarly, C16 sphingosine, formed from the degradation of C16-ceramides via the salvage pathway, can be phosphorylated to C16 sphingosine-1-phosphate (S1P), a potent signaling molecule[6][7].

Tissue Distribution and Abundance of C16 Sphingosine

While C18 sphingoid bases are predominant in most mammalian tissues, C16 sphingosine and its derivatives are found in varying concentrations across different biological matrices. Their presence is not merely incidental but appears to be tissue- and context-specific.

Comparative Abundance of C16 vs. C18 Sphingoid Bases in Mammalian Tissues

| Tissue/Fluid | Species | C16 Sphingoid Base | C18 Sphingoid Base | Comments | Reference(s) |

| Human Plasma | Human | ~10% of total sphingoid bases | ~60% of total sphingoid bases (C18SO) | C18-sphingosine is the most abundant species. | [8] |

| Bovine Milk Sphingomyelin | Bovine | 25-30% of total sphingoid bases | Predominant | A significant proportion of sphingoid bases in bovine milk are C16. | [2] |

| Minke Whale Epidermis | Whale | ~25% of total sphingoid bases | Predominant | High proportion of C16 sphingoid bases in cerebrosides and sphingomyelin. | [2] |

| Mouse Liver | Mouse | Detected | Detected | Increased sphinganine in sphingomyelins of hepatoma models. | [9] |

| Rat Serum | Rat | Lower in males, higher in females (relative to sphinganine) | Higher in females | Significant gender differences in the sphingosine to sphinganine ratio. | [6] |

| DLD-1 Cells (Human colon adenocarcinoma) | Human | 0.85 pmol/nmol Pi (C16:0 Cer) | - | CerS6 is primarily responsible for C16:0 ceramide production. | [10] |

Note: Quantitative data for free C16 sphingosine across a wide range of healthy tissues is limited. Much of the available data pertains to C16-ceramide or total sphingoid base composition of complex sphingolipids.

Physiological and Pathological Roles of C16 Sphingolipids

The biological functions of C16 sphingolipids are intrinsically linked to their specific molecular structure. While often studied in the context of C16-ceramide, the C16 sphingoid backbone itself and its phosphorylated derivative, C16-S1P, are emerging as important bioactive molecules.

C16-Ceramide:

-

Apoptosis and Cell Stress: C16-ceramide is a potent inducer of apoptosis and is often associated with cellular stress responses[3][11]. It can contribute to chronic oxidative stress by disrupting mitochondrial respiratory chain complexes[8].

-

Inflammation: It is linked to the production of inflammatory cytokines[11].

-

Metabolic Diseases: Elevated levels of C16-ceramide are associated with insulin resistance and obesity. Inhibition of CerS6, which produces C16-ceramide, can ameliorate diet-induced obesity and improve glucose homeostasis in mice[12].

C16 Sphingosine and C16 Sphinganine:

-

As precursors to C16-ceramide, their levels are critical in regulating the pool of this bioactive lipid.

-

Direct signaling roles are less defined but are an active area of research.

C16 Sphingosine-1-Phosphate (C16-S1P):

-

Receptor Binding and Signaling: C16-S1P can act as a ligand for S1P receptors (S1PRs), a family of G protein-coupled receptors. The shorter acyl chain length of C16-S1P compared to C18-S1P may influence receptor binding affinity and downstream signaling outcomes[13].

-

Cell Growth and Proliferation: The balance between C16-ceramide and S1P is thought to act as a "rheostat" controlling cell fate, with C16-ceramide promoting apoptosis and S1P favoring proliferation and survival[6][7]. For instance, in breast cancer cells, C16-ceramide and S1P have opposing effects on cell growth through the mTOR signaling pathway[6].

-

Pathological Signaling: In certain cancers, there is a metabolic shift favoring the production of S1P over ceramide, which can contribute to tumor progression and angiogenesis[10].

Sources

- 1. Sphingolipid - Wikipedia [en.wikipedia.org]

- 2. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Sex, Age, and Apolipoprotein E Genotype on Brain Ceramides and Sphingosine-1-Phosphate in Alzheimer’s Disease and Control Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptomics Reveal Altered Metabolic and Signaling Pathways in Podocytes Exposed to C16 Ceramide-Enriched Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The physiological and pathological effects of sphingolipid metabolism and signaling in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphinganine in sphingomyelins of tumors and mouse regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulatory Role of Sphingosine-1-Phosphate and C16:0 Ceramide, in Immunogenic Cell Death of Colon Cancer Cells Induced by Bak/Bax-Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Facets of C16-Sphingolipid Metabolism: A Technical Guide to Apoptosis and Cell Cycle Arrest

This guide provides an in-depth exploration of the critical role C16-sphingolipids, particularly C16-ceramide and its metabolic precursor sphingosine, play in the fundamental cellular processes of apoptosis and cell cycle arrest. For researchers, scientists, and drug development professionals, understanding these intricate pathways is paramount for identifying novel therapeutic targets and developing next-generation treatments for a multitude of diseases, including cancer.

Executive Summary: The Sphingolipid Rheostat in Cellular Fate

The fate of a cell—whether it proliferates, arrests its growth, or undergoes programmed cell death—is governed by a complex network of signaling molecules. Among these, sphingolipids have emerged as critical regulators. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival metabolite sphingosine-1-phosphate (S1P), dictates cellular outcomes.[1][2] C16-sphingosine, primarily in the form of C16-ceramide, is a key player in tipping this balance towards cell death and growth inhibition.[3][4]

This document will dissect the molecular mechanisms by which C16-sphingolipids exert their influence, detail the experimental methodologies to investigate these pathways, and provide insights into their therapeutic potential.

Section 1: The Central Role of C16-Ceramide in Apoptosis Induction

C16-ceramide, synthesized by ceramide synthase 6 (CerS6), is a potent inducer of apoptosis through multiple, interconnected pathways.[3][4] Its accumulation within the cell acts as a crucial stress signal that converges on the core apoptotic machinery.

Mitochondrial Pathway Activation

A primary mechanism by which C16-ceramide promotes apoptosis is through the intrinsic, or mitochondrial, pathway. This involves the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial outer membrane permeabilization (MOMP).[5]

-

Regulation of Bcl-2 Family Proteins: C16-ceramide can influence the expression and activity of pro-apoptotic Bcl-2 family members like Bax and Bak.[5][6] It has been shown to promote the conformational changes in Bax that lead to its insertion into the mitochondrial membrane.[5] Conversely, it can lead to the dephosphorylation and inactivation of anti-apoptotic proteins such as Bcl-2.[5]

-

Mitochondrial Permeability: The activation of Bax and Bak by C16-ceramide leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytosol.[5] This event triggers the activation of the caspase cascade, leading to the execution of apoptosis.

Lysosomal Membrane Permeabilization

Recent evidence points to a novel mechanism of sphingosine-induced apoptosis involving the destabilization of lysosomal membranes.[7] Sphingosine, due to its chemical properties, can accumulate in the acidic environment of lysosomes.[7] This accumulation can lead to lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolytic enzymes into the cytoplasm.[7] These proteases can then activate caspases and other downstream effectors of apoptosis, often upstream of mitochondrial events.[7]

Signaling Pathway Modulation

C16-ceramide and sphingosine can also influence key signaling pathways that regulate cell survival.

-

Inhibition of Pro-Survival Kinases: C16-ceramide has been shown to inhibit the pro-survival Akt signaling pathway.[4][8] Overexpression of CerS6, leading to increased C16-ceramide, reduces the phosphorylation of Akt.[4]

-

Activation of Stress-Activated Protein Kinases (SAPKs): Sphingosine can stimulate the p38 MAPK pathway, which is often associated with cellular stress responses and can contribute to apoptosis.[5]

The following diagram illustrates the key signaling events initiated by C16-sphingolipids leading to apoptosis.

Figure 2: C16-Ceramide in Cell Cycle Arrest.

Section 3: Experimental Workflows for Studying C16-Sphingolipid-Mediated Effects

A robust investigation into the roles of C16-sphingolipids requires a multi-faceted experimental approach. The following workflow provides a comprehensive strategy for elucidating the mechanisms of C16-sphingolipid-induced apoptosis and cell cycle arrest.

Figure 3: Experimental Workflow for Investigating C16-Sphingolipid Functions.

Detailed Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells at an appropriate density and treat with C16-ceramide, sphingosine, or vehicle control for the desired time points. For genetic studies, use cells with modulated CerS6 expression.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension. [2]6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [2]7. Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Section 4: Therapeutic Implications and Future Directions

The central role of C16-sphingolipids in promoting apoptosis and cell cycle arrest makes the sphingolipid metabolic pathway an attractive target for drug development, particularly in oncology. [3][9]

-

Targeting Sphingosine Kinase (SphK): Since SphK converts pro-apoptotic sphingosine to pro-survival S1P, inhibitors of SphK can shift the sphingolipid rheostat towards cell death. [3]Several SphK inhibitors are in preclinical and clinical development. [9]* Modulating Ceramide Synthase Activity: Strategies to specifically increase the activity of CerS6 could be a novel approach to elevate C16-ceramide levels and induce apoptosis in cancer cells.

Quantitative Data Summary

| Cell Line | Perturbation | Effect on C16-Ceramide | Outcome | Reference |

| DLD-1 | CerS6 Knockout | Significant Reduction | Reduced ectoCRT exposure | [3] |

| MCF-7 | CerS6 Overexpression | Increased C16-Ceramide | Reduced cell proliferation | [4] |

| Hepatocytes | TNF-α Treatment | Elevated C16-Ceramide | Increased Apoptosis | [8] |

Future research should focus on developing more specific modulators of sphingolipid-metabolizing enzymes and further elucidating the complex interplay between different ceramide species and their downstream signaling networks. A deeper understanding of these pathways will undoubtedly pave the way for innovative therapeutic interventions.

References

-

Cuvillier, O., et al. (2001). Sphingosine in apoptosis signaling. PubMed. Available at: [Link]

-

Kågedal, K., et al. (2001). Sphingosine-induced apoptosis is dependent on lysosomal proteases. Biochemical Journal. Available at: [Link]

-

Hengst, J. A., et al. (2021). Regulatory role of sphingolipid metabolites, sphingosine-1-phosphate and C16:0 ceramide, in immunogenic cell death of colon cancer cells induced by Bak/Bax-activation. bioRxiv. Available at: [Link]

-

Spiegel, S., & Milstien, S. (2003). Sphingosine kinase, sphingosine-1-phosphate, and apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

-

Hengst, J. A., et al. (2022). Regulatory Role of Sphingosine-1-Phosphate and C16:0 Ceramide, in Immunogenic Cell Death of Colon Cancer Cells Induced by Bak/Bax-Activation. Cancers. Available at: [Link]

-

Pyne, N. J., & Pyne, S. (2017). Sphingosine 1-phosphate signalling in cancer. Nature Reviews Cancer. Available at: [Link]

-

Gomez-Larrauri, A., et al. (2012). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Kim, M. J., et al. (2018). C16-ceramide and sphingosine 1-phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation. Oncology Reports. Available at: [Link]

-

Kim, M. J., et al. (2018). C16-ceramide and sphingosine 1-phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation. ResearchGate. Available at: [Link]

-

Osawa, Y., et al. (2005). Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha. The Journal of Biological Chemistry. Available at: [Link]

-

Al-Juboori, S. I., et al. (2016). The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer. International Journal of Molecular Sciences. Available at: [Link]

-

Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal. Available at: [Link]

-

Lin, C.-C., et al. (2015). Sphingosine-1-Phosphate Mediates ICAM-1-Dependent Monocyte Adhesion through p38 MAPK and p42/p44 MAPK-Dependent Akt Activation. PLOS ONE. Available at: [Link]

-

Park, M.-T., et al. (2003). Phytosphingosine Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research. Available at: [Link]

-

Scott, J. S., et al. (2019). Discovery of Soft-Drug Topical Tool Modulators of Sphingosine-1-phosphate Receptor 1 (S1PR1). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Osawa, Y., et al. (2005). Roles for C16-ceramide and Sphingosine 1-Phosphate in Regulating Hepatocyte Apoptosis in Response to Tumor Necrosis Factor-α. ResearchGate. Available at: [Link]

-

Bielawski, J., & Hannun, Y. A. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. Available at: [Link]

-

Senkal, C. E., et al. (2011). Alteration of ceramide synthase 6/C16-ceramide induces activating transcription factor 6-mediated endoplasmic reticulum (ER) stress and apoptosis via perturbation of cellular Ca2+ and ER/Golgi membrane network. The Journal of Biological Chemistry. Available at: [Link]

-

Del Poeta, M. (2016). Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway. ResearchGate. Available at: [Link]

-

Ammit, A. J., et al. (2012). Sphingosine 1-phosphate induces MKP-1 expression via p38 MAPK- and CREB-mediated pathways in airway smooth muscle cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

-

Guri, N., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology. Available at: [Link]

-

Kim, Y.-R., et al. (2007). Activation of p38 Mitogen-Activated Protein Kinase Is Required for Death Receptor–Independent Caspase-8 Activation and Cell Death in Response to Sphingosine. Molecular Cancer Research. Available at: [Link]

-

Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature Reviews Cancer. Available at: [Link]

-

Selvanesan, B. C., et al. (2022). Galactosyl- and glucosylsphingosine induce lysosomal membrane permeabilization and cell death in cancer cells. PLOS ONE. Available at: [Link]

-

Gómez-Larrauri, A., et al. (2012). Targeting Sphingolipids for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Snider, A. J., et al. (2013). Approaches for probing and evaluating mammalian sphingolipid metabolism. Journal of Lipid Research. Available at: [Link]

Sources

- 1. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Role of Sphingosine-1-Phosphate and C16:0 Ceramide, in Immunogenic Cell Death of Colon Cancer Cells Induced by Bak/Bax-Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Sphingosine-induced apoptosis is dependent on lysosomal proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Sphingolipids for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chromatographic Separation of C16 and C18 Sphingosine

Executive Summary & Biological Context

Sphingosine (Sph) is the backbone of cellular sphingolipids, serving not just as a structural precursor but as a potent bioactive signaling molecule involved in apoptosis, cell proliferation, and inflammation.[1][2] While C18-sphingosine (d18:1) is the dominant species in mammalian cells (derived from palmitoyl-CoA), C16-sphingosine (d16:1) (derived from myristoyl-CoA) is an "atypical" base.

Why Separation Matters: The distinction is not merely structural; it is pathological. Elevated levels of C16-sphingolipids have been implicated in specific disease states, including Multiple Sclerosis (MS) and certain chemotherapeutic resistance pathways. Standard "total sphingosine" assays often fail to resolve these isoforms, masking critical biological shifts.

This guide details two validated workflows for the separation of C16 and C18 sphingosine:

-

HPLC-FLD (Fluorescence Detection): The accessible, robust "workhorse" method utilizing OPA derivatization.

-

LC-MS/MS: The "gold standard" for high-sensitivity quantification without derivatization.

Methodological Strategy: The "Why" Behind the Protocol

The Separation Challenge

C16 and C18 sphingosine differ by only two methylene groups (–CH₂–CH₂–) in their alkyl tails. Both are highly hydrophobic and lack a strong intrinsic chromophore, making standard UV detection (210 nm) insensitive and prone to interference.

Strategic Approaches

| Feature | Protocol A: HPLC-FLD | Protocol B: LC-MS/MS |

| Principle | Pre-column derivatization with o-phthalaldehyde (OPA) targets the primary amine, creating a highly fluorescent isoindole derivative. | Electrospray Ionization (ESI) in positive mode detects the protonated molecule [M+H]+. |

| Sensitivity | High (Femtomole range) | Ultra-High (Attomole range) |

| Selectivity | Chromatographic resolution is critical. | Mass resolution adds a second layer of specificity. |

| Accessibility | High (Standard HPLC equipment). | Medium (Requires Mass Spec). |

Protocol A: HPLC-FLD with OPA Derivatization

Best for: Routine quantification, labs without MS, and quality control.

Reagents & Materials[3][4][5]

-

Column: C18 Reverse Phase, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Derivatization Reagent: OPA Reagent (10 mg o-phthalaldehyde + 10 µL 2-mercaptoethanol in 2.5 mL methanol + 22.5 mL 3% boric acid buffer, pH 10.5). Note: Prepare fresh daily or use commercial "OPA Reagent".

-

Mobile Phase A: 100% Methanol (HPLC Grade).

-

Mobile Phase B: 10 mM Potassium Phosphate Buffer (pH 7.0).

Workflow Diagram

Figure 1: Sample preparation workflow for HPLC-FLD analysis.

Step-by-Step Protocol

Step 1: Lipid Extraction

-

Add 100 µL sample to glass tube.

-

Add 375 µL Chloroform:Methanol (1:2 v/v). Vortex 1 min.

-

Add 125 µL Chloroform. Vortex.

-

Add 125 µL Water. Vortex.

-

Centrifuge at 1000 x g for 5 min to split phases.

-

Collect the lower organic phase (contains sphingolipids).

-

Evaporate to dryness under Nitrogen stream.

Step 2: Derivatization (Critical Step) The OPA reaction is fast but the derivative is unstable. Timing is key.

-

Reconstitute dried lipid film in 50 µL Methanol.

-

Add 50 µL OPA Reagent .

-

Vortex briefly and incubate at Room Temp for exactly 2 minutes .

-

Inject immediately (within 10 minutes of reaction).

Step 3: HPLC Conditions

-

Flow Rate: 1.0 mL/min

-

Temperature: 35°C

-

Fluorescence: Excitation 340 nm / Emission 455 nm

-

Gradient:

-

0-2 min: 80% A (MeOH) / 20% B (Buffer)

-

2-15 min: Ramp to 95% A

-

15-20 min: Hold 95% A

-

20-22 min: Re-equilibrate 80% A

-

Expected Results[5][6][7]

-

C16-Sphingosine: Elutes ~8-9 minutes.

-

C18-Sphingosine: Elutes ~10-12 minutes (More hydrophobic = longer retention).

-

Resolution (Rs): Should be > 2.0.

Protocol B: LC-MS/MS (Targeted Lipidomics)

Best for: Complex matrices, simultaneous analysis of ceramides, and maximum sensitivity.

Reagents & Materials[3][4][5][8]

-

Column: High-Resolution C18 (e.g., Thermo Accucore C18, 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

-

Internal Standard: C17-Sphingosine (d17:1). Essential for quantification.

Mass Spectrometry Settings (MRM Mode)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| C16-Sphingosine | 272.3 [M+H]+ | 254.3 [M-H₂O]+ | 20 |

| C17-Sphingosine (IS) | 286.3 [M+H]+ | 268.3 [M-H₂O]+ | 20 |

| C18-Sphingosine | 300.3 [M+H]+ | 282.3 [M-H₂O]+ | 22 |

LC Gradient (2.1 mm ID column)

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0.0 min: 70% B

-

5.0 min: 100% B

-

8.0 min: 100% B

-

8.1 min: 70% B (Equilibration)

-

Comparative Data & Troubleshooting

Retention Behavior Logic

The separation relies on the "Carbon Load" rule. The C18 chain interacts more strongly with the stationary phase than the C16 chain.

-

Troubleshooting Tailing Peaks: Sphingosines are amines. If peaks tail, increase buffer ionic strength (Ammonium Formate) or ensure pH is acidic (LC-MS) to keep them protonated, or basic (HPLC-FLD) to keep them neutral before derivatization.

-

Troubleshooting Low Signal (FLD): Check OPA freshness. OPA oxidizes rapidly. If the reagent turns yellow, discard it.

Separation Mechanism Diagram

Figure 2: Hydrophobic interaction mechanism driving the separation of C16 and C18 isoforms.

References

-

Lipid Maps. (2023). Sphingolipids Analysis Protocols. Retrieved from [Link]

-

Merrill, A. H., et al. (2005). Quantitation of free sphingosine and sphinganine by HPLC with O-phthalaldehyde derivatization. Methods in Enzymology. Retrieved from [Link]

-

Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods. Retrieved from [Link]

-

Pewzner-Jung, Y., et al. (2016). A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. Alterations in Lipid Metabolic Pathways. Journal of Biological Chemistry. (Context on C16/C18 significance). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of C16-d-Erythro-sphingosine (d16:1)

Executive Summary & Biological Context

C16-d-erythro-sphingosine (d16:1 sphingosine) is an atypical sphingoid base, structurally homologous to the canonical C18-sphingosine (d18:1) but shortened by two methylene units in the alkyl tail. While d18:1 is the dominant backbone in mammalian sphingolipids, d16:1 levels are tightly regulated and serve as critical biomarkers. Elevated plasma levels of d16:1-containing sphingolipids have been correlated with insulin resistance, type 2 diabetes, and specific dietary patterns (e.g., high saturated fat intake).

For the analytical chemist, d16:1 presents a unique challenge: it is isobaric with certain hydroxylated metabolites and requires precise fragmentation analysis to distinguish it from background noise and structural isomers. This guide details the MS/MS fragmentation pattern, providing a self-validating protocol for its identification and quantification.

Mass Spectrometry Fragmentation Analysis

Physicochemical Properties

-

IUPAC Name: (2S,3R,4E)-2-aminohexadec-4-ene-1,3-diol

-

Formula: C₁₆H₃₃NO₂

-

Monoisotopic Mass (Neutral): 271.2511 Da

-

Precursor Ion [M+H]⁺: 272.2584 m/z

Fragmentation Mechanism (ESI+)

Under Electrospray Ionization (ESI) in positive mode, d16:1 sphingosine follows a predictable fragmentation pathway dominated by neutral water losses. This behavior is characteristic of 1,3-diol motifs in sphingoid bases.

Key Product Ions (The "Fingerprint")

| Ion Identity | m/z (Theoretical) | m/z (Nominal) | Mechanism | Diagnostic Value |

| Precursor | 272.2584 | 272.3 | [M+H]⁺ | Primary detection target. |

| Fragment 1 | 254.2478 | 254.3 | [M+H - H₂O]⁺ | High Intensity. Loss of the allylic C3-hydroxyl group. Often the base peak. |

| Fragment 2 | 236.2372 | 236.2 | [M+H - 2H₂O]⁺ | Specificity. Subsequent loss of the C1-hydroxyl. Critical for MRM quantification. |

| Fragment 3 | ~222.2 | 222.2 | Alkyl Cleavage | Minor ion; homologous to m/z 250 in d18:1. |

Expert Insight: In Triple Quadrupole (QqQ) systems, the transition 272.3 → 254.3 offers maximum sensitivity, while 272.3 → 236.2 offers maximum selectivity against isobaric interferences. For rigorous quantification in complex matrices (plasma/tissue), the 272 → 236 transition is recommended to avoid false positives from co-eluting contaminants that might lose a single water molecule.

Fragmentation Pathway Diagram

The following diagram illustrates the sequential dehydration and cleavage events defining the d16:1 spectrum.

Figure 1: Sequential fragmentation pathway of protonated C16-d-erythro-sphingosine under Collision-Induced Dissociation (CID).

Validated Analytical Protocol

Experimental Design Strategy

This protocol utilizes LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode. The separation phase is critical; while d16:1 is distinct

C16-d-Erythro-Sphingosine: A Bioactive Sphingolipid for Cancer Research and Drug Development

Introduction: The Pivotal Role of Sphingolipids in Cancer Biology

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a critical class of bioactive lipids that dictate the fate of a cell.[1][2] Within the intricate network of sphingolipid metabolism, a delicate balance, often termed the "sphingolipid rheostat," exists between pro-death and pro-survival signals.[1][3] Two key players in this balance are ceramide and sphingosine-1-phosphate (S1P).[1][3][4] Generally, an accumulation of ceramide and its precursor, sphingosine, pushes a cell towards apoptosis, cell cycle arrest, and autophagy, while an increase in S1P promotes cell proliferation, survival, and resistance to chemotherapy.[1][3][5][6]

Cancer cells often exhibit a dysregulated sphingolipid metabolism, tipping the rheostat towards a pro-survival state.[1] This makes the enzymes and metabolites of the sphingolipid pathway attractive targets for novel cancer therapeutics.[6][7][8] C16-d-Erythro-sphingosine, a naturally occurring sphingoid base with a 16-carbon chain, is a key intermediate in the synthesis of C16-ceramide and other complex sphingolipids.[6] Its strategic position in the sphingolipid metabolic pathway makes it a valuable tool for researchers investigating the mechanisms of cancer cell death and for the development of new anti-cancer agents. This guide provides a comprehensive overview of the applications of C16-d-Erythro-sphingosine in cancer research, complete with detailed protocols and insights for its effective use in the laboratory.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (2S,3R,4E)-2-aminohexadec-4-ene-1,3-diol |

| Molecular Formula | C₁₆H₃₃NO₂ |

| Molecular Weight | 271.44 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol, methanol, DMSO |

Mechanism of Action in Cancer Cells: Shifting the Balance Towards Cell Death

Exogenous administration of C16-d-Erythro-sphingosine to cancer cells can effectively modulate the intracellular sphingolipid pool, leading to a variety of anti-cancer effects. The primary mechanisms of action are centered around its ability to increase the intracellular levels of pro-death sphingolipids, namely itself and its metabolite, C16-ceramide.

The Sphingolipid Rheostat in Cancer

Caption: Workflow for apoptosis assays.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

C16-d-Erythro-sphingosine (stock solution in ethanol or DMSO)

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment: The following day, treat the cells with varying concentrations of C16-d-Erythro-sphingosine (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (ethanol or DMSO at the same final concentration as the highest sphingosine treatment).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

Carefully collect the culture medium (which contains detached, potentially apoptotic cells).

-

Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.

-

Combine the detached cells with the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Data Interpretation:

-

Live cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+

An increase in the percentage of Annexin V positive cells in the C16-d-Erythro-sphingosine treated groups compared to the vehicle control indicates the induction of apoptosis.

II. Assessing the Impact of C16-d-Erythro-Sphingosine on Cell Cycle Progression

Objective: To determine if C16-d-Erythro-sphingosine induces cell cycle arrest in cancer cells.

Rationale: Many chemotherapeutic agents exert their effects by halting the cell cycle, thereby preventing cancer cell proliferation. [9] Protocol: Propidium Iodide Staining for Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [10][11] Materials:

-

Cancer cell line of interest

-

C16-d-Erythro-sphingosine

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the apoptosis protocol.

-

Cell Harvesting: Harvest both adherent and floating cells as described in the apoptosis protocol.

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Interpretation:

The DNA content histogram will show distinct peaks corresponding to the different phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G0/G1) in the C16-d-Erythro-sphingosine treated groups compared to the control indicates cell cycle arrest.

III. Investigating the Role of C16-d-Erythro-Sphingosine in Autophagy

Objective: To determine if C16-d-Erythro-sphingosine induces autophagy in cancer cells.

Rationale: Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death in cancer, depending on the context. [12]Understanding the effect of C16-d-Erythro-sphingosine on autophagy is crucial for a complete picture of its mechanism of action.

Protocol: LC3-II Turnover Assay by Western Blot

This is a widely used method to monitor autophagy. [13]During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II), which can be detected as a faster migrating band on a Western blot.

Materials:

-

Cancer cell line of interest

-

C16-d-Erythro-sphingosine

-

Complete cell culture medium

-

Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA buffer with protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat with C16-d-Erythro-sphingosine. In parallel, treat cells with C16-d-Erythro-sphingosine in the presence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with the primary LC3 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the bands using a chemiluminescent substrate.

-

Data Interpretation:

An increase in the LC3-II/LC3-I ratio in C16-d-Erythro-sphingosine treated cells suggests an induction of autophagy. A further accumulation of LC3-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.

IV. Quantification of Intracellular C16-d-Erythro-Sphingosine and its Metabolites

Objective: To quantify the intracellular levels of C16-d-Erythro-sphingosine and its key metabolites (e.g., C16-ceramide, S1P) following treatment.

Rationale: Direct measurement of the changes in the sphingolipid profile provides a mechanistic link between the treatment and the observed cellular effects.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids in biological samples. [14][15][16] General Workflow for Sphingolipid Quantification by LC-MS/MS

Caption: Workflow for LC-MS/MS analysis.

Protocol Outline:

-

Sample Preparation:

-

Treat cells with C16-d-Erythro-sphingosine as described in previous protocols.

-

Harvest a known number of cells (typically 1-10 million cells per sample). [15] * Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

Include internal standards for each class of sphingolipid to be quantified.

-

-

LC-MS/MS Analysis:

-

Separate the lipid extracts using an appropriate liquid chromatography method (e.g., reversed-phase or HILIC). [14] * Detect and quantify the sphingolipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve for each analyte using authentic standards.

-

Calculate the concentration of each sphingolipid in the samples relative to the internal standards and normalize to the cell number.

-

Expected Results:

Treatment with C16-d-Erythro-sphingosine is expected to lead to a dose- and time-dependent increase in intracellular C16-d-Erythro-sphingosine and C16-ceramide levels. This data will provide strong evidence for the direct modulation of the sphingolipid rheostat.

Conclusion and Future Perspectives

C16-d-Erythro-sphingosine is a powerful tool for cancer researchers seeking to unravel the complex role of sphingolipids in tumorigenesis and to explore novel therapeutic strategies. By directly modulating the sphingolipid rheostat, it provides a means to push cancer cells towards apoptosis, cell cycle arrest, and potentially autophagic cell death. The protocols outlined in this guide provide a solid foundation for investigating the anti-cancer properties of C16-d-Erythro-sphingosine in a variety of cancer models. Further research into the specific downstream signaling pathways affected by C16-d-Erythro-sphingosine and its in vivo efficacy will be crucial in translating these promising preclinical findings into novel cancer therapies.

References

- Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance. PMC - PubMed Central.

- Targeting Sphingolipids for Cancer Therapy. Frontiers.

- Sphingolipid metabolism and complement signaling in cancer progression. PMC.

- Evaluation of chemotherapeutic and cancer-protective properties of sphingosine and C2-ceramide in a human breast stem cell derived carcinogenesis model. PubMed.

- Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implic

- Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance.

- C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regul

- Sphingolipids: regulators of crosstalk between apoptosis and autophagy. PMC.

- Novel Sphingolipid-Based Cancer Therapeutics in the Personalized Medicine Era. PMC.

- Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell De

- Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. PubMed Central.

- Analysis of apoptosis induced by different sphingolipids obtained

- Determining the Anticancer Activity of Sphingosine Kinase Inhibitors Containing Hetero

- Sphingosine Kinase 1 in Cancer. PMC - PubMed Central.

- Inhibition of autophagy promoted sphingosylphosphorylcholine induced cell death in non-small cell lung cancer cells. PubMed.

- Regulatory Role of Sphingosine-1-Phosphate and C16:0 Ceramide, in Immunogenic Cell Death of Colon Cancer Cells Induced by Bak/Bax-Activ

- A Novel Sphingosine Kinase Inhibitor Induces Autophagy in Tumor Cells. PMC - NIH.

- Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines. PMC - NIH.

- Sphingolipid metabolism in cancer signalling and therapy. PMC - NIH.

- The Influence of Cell Cycle Regul

- Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy.

- LC-MS profile of sphingosine, sphingosine-1-phosphate (S1P) and...

- The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance. Frontiers.

- A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC.

- Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.

- Monitoring Cell Cycle Progression in Cancer Cells. Agilent.

- Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS.

- Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. MDPI.

- The potential effect of Tubulysin A on autophagy in a group of cancer cell lines.

- Is there any method to determine cell cycle arrest other than using flow cytometry?

- Methods for the Detection of Autophagy in Mammalian Cells. PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]

- 4. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death [mdpi.com]

- 5. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipid metabolism in cancer signalling and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting Sphingolipids for Cancer Therapy [frontiersin.org]

- 8. Sphingolipid metabolism and complement signaling in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. mdpi.com [mdpi.com]

Application Note: Investigating C16-d-Erythro-sphingosine in Neurodegenerative Disease Models

This Application Note is designed for researchers investigating sphingolipid dysregulation in neurodegenerative models. It addresses the specific handling, application, and mechanistic interrogation of C16-d-erythro-sphingosine (d16:1 Sph), a non-canonical sphingoid base variant.

Abstract & Scientific Context

Sphingolipids are critical regulators of neuronal survival, with dysregulation implicated in Alzheimer’s (AD), Parkinson’s (PD), and ALS.[1] While the canonical mammalian sphingoid base is C18-sphingosine (d18:1), recent lipidomic profiling in disease models (e.g., HSAN1, specific SPTLC3-driven pathologies) has elevated the importance of chain-length variants like C16-d-erythro-sphingosine (d16:1).

Critical Distinction:

-

C16-Ceramide (d18:1/16:0): A C18 base acylated with a C16 fatty acid. This is the primary "pro-apoptotic" ceramide generated by CerS6 in neuroinflammation.

-

C16-Sphingosine (d16:1): A 16-carbon sphingoid base. This molecule is used to probe the structural specificity of sphingosine kinases (SphK), protein kinase C (PKC) inhibition, and lysosomal storage defects.

This guide details the protocol for using exogenous C16-d-erythro-sphingosine to model non-canonical sphingoid base toxicity, focusing on its rapid uptake, mitochondrial permeabilization, and metabolic conversion.

Mechanism of Action

Exogenous C16-sphingosine exerts neurotoxicity through two distinct pathways:

-

Direct Mitochondrial Permeabilization: Free sphingoid bases act as cationic amphiphiles, directly destabilizing the mitochondrial outer membrane (MOM) and inducing cytochrome c release independent of Bax/Bak.

-

Metabolic Conversion (The Salvage Pathway): C16-sphingosine is rapidly acylated by Ceramide Synthases (CerS) to form C16-backbone ceramides (e.g., d16:1/16:0), which possess distinct biophysical properties compared to canonical d18:1 ceramides.

Pathway Visualization

Figure 1: Dual toxicity mechanism of C16-sphingosine involving direct mitochondrial attack and metabolic conversion to non-canonical ceramides.

Material Preparation: The BSA-Complex Method

Challenge: Sphingolipids are highly hydrophobic. Dissolving C16-sphingosine in pure ethanol or DMSO and adding it directly to cell culture media causes rapid precipitation, leading to "hotspots" of toxicity and inconsistent data. Solution: Conjugation with Fatty Acid-Free Bovine Serum Albumin (BSA) mimics physiological transport and ensures bioavailability.

Reagents

-

C16-d-erythro-sphingosine: (High purity >99%).[2]

-

Vehicle: Ethanol (Absolute).

-

Carrier: Fatty Acid-Free (FAF) BSA (critical to avoid introducing exogenous lipids).

-

Buffer: PBS or Serum-Free Media (e.g., Neurobasal).

Protocol 1: Preparation of 100 µM Stock-BSA Complex

-

Primary Stock: Dissolve C16-sphingosine powder in ethanol to a concentration of 10 mM . Vortex until clear. Store at -20°C.

-

BSA Solution: Prepare a 2 mM (approx. 13%) solution of FAF-BSA in PBS. Filter sterilize (0.22 µm).

-

Complexing (The "Dropwise" Method):

-

Pre-warm the BSA solution to 37°C in a water bath with constant stirring (magnetic stirrer).

-

Slowly add the 10 mM C16-sphingosine/ethanol stock dropwise to the stirring BSA solution to achieve a final molar ratio of 1:1 to 1:3 (Lipid:BSA) .

-

Note: The final ethanol concentration should be < 1%.

-

-

Equilibration: Stir at 37°C for 30–60 minutes. The solution should be optically clear.

-

Validation: If the solution appears cloudy, sonicate in a water bath for 5 minutes.

Experimental Workflow: Neurotoxicity Assays

This workflow is optimized for primary cortical neurons or differentiated SH-SY5Y cells.

Protocol 2: Dose-Response Viability

-

Seeding: 10,000 neurons/well in 96-well plates.

-

Differentiation: Ensure SH-SY5Y are differentiated (e.g., Retinoic Acid) for 5-7 days to induce neuronal phenotype.

-

Treatment:

-

Remove growth media and wash once with PBS.

-

Add treatment media containing C16-Sph-BSA complex.

-

Dose Range: 1 µM, 5 µM, 10 µM, 20 µM. (Physiological levels are <1 µM; >5 µM is typically toxic).

-

Controls: Vehicle (Ethanol/BSA only) and Positive Control (10 µM C18-Sphingosine for comparison).

-

-

Incubation: 12 to 24 hours.

-

Readout: LDH Release (membrane integrity) or CellTiter-Glo (ATP levels). Avoid MTT as sphingolipids can alter mitochondrial dehydrogenase activity directly, skewing results.

Protocol 3: Mitochondrial Dynamics (Seahorse & Microscopy)

Sphingoid bases target mitochondria. This protocol validates the mechanism.

-

Seahorse XF Assay (Mito Stress Test):

-

Injection A: C16-Sph-BSA (Acute injection to measure immediate depolarization).

-

Parameter: Monitor Oxygen Consumption Rate (OCR). Expect rapid drop in Basal Respiration and loss of ATP Production.

-

-

Live Imaging (Confocal):

-

Stain neurons with TMRM (20 nM) to visualize membrane potential (

). -

Treat with 5 µM C16-Sph.

-

Observation: Time-lapse imaging for 30 mins. Look for rapid loss of TMRM fluorescence (depolarization) and mitochondrial fragmentation (fission).

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow from lipid solubilization to multi-parametric readout.

Data Interpretation & Expected Results

When comparing C16-Sphingosine (d16:1) against the standard C18-Sphingosine (d18:1), expect the following trends:

| Assay | C16-Sphingosine (d16:1) | C18-Sphingosine (d18:[3][4]1) | Interpretation |

| Uptake Rate | High | High | Both bases are rapidly internalized. |

| Mitochondrial Depolarization | Moderate | Severe | Shorter chain length (C16) may have slightly reduced membrane insertion potency compared to C18, but still significant. |

| Conversion to Ceramide | Generates d16:1/16:0 Ceramide | Generates d18:1/16:0 Ceramide | C16-Sph feeds into a non-canonical ceramide pool. |

| PKC Inhibition | Potent | Potent | Both act as PKC inhibitors (competitive with DAG). |

Troubleshooting:

-

Precipitation: If white flakes appear in media, the BSA complexing failed. Discard and repeat Protocol 1.

-

No Toxicity: Check CerS expression. If CerS is low, the base might not be converting to ceramide. Add Fumonisin B1 (FB1) to block CerS and isolate the effect of the sphingoid base itself.

References

-

Cutler, R. G., et al. (2004). "Involvement of oxidative stress-induced abnormalities in ceramide and cholesterol metabolism in brain aging and Alzheimer's disease." Proceedings of the National Academy of Sciences. Link

-

Siskind, L. J., & Colombini, M. (2000). "The lipids C2- and C16-ceramide form large stable channels.[5] Implications for apoptosis." Journal of Biological Chemistry. Link

-

Cuyrier, H., et al. (2002). "Sphingosine impairs mitochondrial function by opening permeability transition pore." Journal of Molecular and Cellular Cardiology. Link

-

Penno, A., et al. (2010). "Sphingolipid auxotrophy of the human pathogen Heppner... and HSAN1 models." Journal of Biological Chemistry. (Context on chain-length variants). Link

-

Sigma-Aldrich Technical Guide. "General Lipid/BSA Solubilization Protocol For Cell Delivery." Link

Sources

How to prepare C16-d-Erythro-sphingosine stock solutions

Application Note: Preparation and Handling of C16-d-Erythro-Sphingosine Stock Solutions

Introduction & Scope

C16-d-Erythro-sphingosine (d16:1 Sphingosine) is a bioactive sphingoid base analog. Unlike the canonical C18-sphingosine found abundantly in mammalian cell membranes, the C16 analog is often used to interrogate chain-length-specific signaling pathways, particularly in Protein Kinase C (PKC) inhibition and sphingosine-1-phosphate (S1P) signaling loops.

This guide addresses the critical challenge of working with sphingoid bases: amphipathic insolubility . While the hydrophobic alkyl chain demands organic solvents, the polar amine headgroup requires specific pH handling. Furthermore, the double bond at the C4-C5 position makes the molecule susceptible to oxidative degradation. This protocol details the preparation of stable organic master stocks and the generation of physiologically relevant aqueous delivery systems (BSA complexes).

Physicochemical Profile

Understanding the molecule's physical properties is the first step in troubleshooting solubility issues.

| Property | Value | Notes |

| Systematic Name | (2S,3R,4E)-2-aminohexadec-4-ene-1,3-diol | "Erythro" denotes the natural stereochemistry. |

| Molecular Formula | Shorter than standard C18 sphingosine ( | |

| Molecular Weight | 271.44 g/mol | Use this for Molar calculation, not the HCl salt MW. |

| Solubility (Ethanol) | Miscible / >50 mg/mL | Preferred solvent for master stocks. |

| Solubility (DMSO) | ~2 mg/mL | Not recommended for high-conc stocks; difficult to remove. |

| Solubility (Water) | Insoluble | Forms micelles or precipitates at neutral pH without carrier. |

| pKa (Amine) | ~9.0 - 10.0 | Protonated ( |

Protocol A: Preparation of Organic Master Stock (Primary Stock)

Objective: Create a high-concentration, stable solution for long-term storage. Target Concentration: 10 mM or 25 mM. Solvent: High-grade Ethanol (anhydrous).

Causality & Logic:

-

Why Ethanol? Ethanol is miscible with aqueous media (up to a limit) and evaporates easily if solvent exchange is needed. Unlike DMSO, it does not inhibit as many downstream enzymatic assays.

-

Why Glass? Lipids are highly hydrophobic and will adsorb (stick) to polypropylene/polystyrene tubes, significantly lowering the effective concentration. Always use glass.

Materials:

-

Borosilicate glass vials with Teflon-lined caps (Amber glass preferred to prevent photo-oxidation).

-

Ethanol (200 proof / Anhydrous).

-

Argon or Nitrogen gas stream.

Step-by-Step Procedure:

-

Equilibration: Allow the vial of solid C16-sphingosine to equilibrate to room temperature before opening. This prevents condensation of atmospheric water onto the hygroscopic lipid powder.

-

Weighing: Weigh the desired amount of lipid into a glass vial.

-

Calculation: To make 1 mL of 10 mM stock:

-

-

Solubilization: Add the calculated volume of Ethanol.

-

Agitation: Vortex for 30 seconds. If the solution is not crystal clear, warm the vial to 37°C in a water bath for 2-5 minutes and vortex again.

-

Checkpoint: The solution must be optically clear. Any turbidity indicates undissolved lipid.

-

-

Inert Gas Purge: Gently stream Argon or Nitrogen gas over the liquid surface for 10-15 seconds to displace oxygen.

-

Storage: Seal tightly with a Teflon-lined cap. Store at -20°C.

Protocol B: Preparation of Aqueous BSA-Complex (Working Solution)

Objective: solubilize the hydrophobic lipid in a physiological buffer for cell culture or enzymatic assays. Mechanism: At neutral pH (7.4), the amine is only partially protonated, and the hydrophobic tail drives precipitation. Fatty Acid-Free Bovine Serum Albumin (BSA) acts as a "chaperone," binding the lipid's tail in its hydrophobic pocket, keeping it soluble and bioavailable.

Materials:

-

C16-Sphingosine Organic Stock (from Protocol A).

-

Fatty Acid-Free (FAF) BSA.[8]

-

PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step Procedure:

-

Prepare BSA Vehicle:

-

Dissolve FAF-BSA in PBS to create a 4 mg/mL (approx. 60 µM) solution.

-

Warm the BSA solution to 37°C . This is critical; cold BSA binds lipids poorly.

-

-

Solvent Injection Method (Standard):

-

While vortexing the warm BSA solution, slowly inject the Ethanol-Lipid stock.

-

Ratio Rule: Ensure the final Ethanol concentration is < 2% (v/v) to avoid cytotoxicity.

-

Molar Ratio: Target a Lipid:BSA molar ratio between 1:1 and 5:1.

-

Example: To make 10 mL of 100 µM C16-Sphingosine working solution:

-

Prepare 10 mL of warm BSA/PBS.

-

Inject 100 µL of 10 mM Ethanol Stock.

-

Final EtOH concentration = 1%.[11]

-

-

-

Complexing Incubation:

-

Incubate the mixture at 37°C for 30 minutes with gentle shaking. This allows the lipid to equilibrate into the BSA binding pockets.

-

-

Validation:

-

The solution should be clear to slightly opalescent.[11] Large white precipitates indicate failure (likely added too fast or BSA was cold).

-

Workflow Visualization

The following diagram illustrates the critical decision pathways and physical states of the lipid during preparation.

Caption: Workflow for converting solid C16-Sphingosine into stable organic stock and bio-active BSA complex.

Storage and Stability Guidelines

| State | Temperature | Container | Stability | Critical Handling Note |

| Solid Powder | -20°C | Glass | >1 Year | Hygroscopic. Equilibrate to RT before opening. |

| Ethanol Stock | -20°C | Glass | 3-6 Months | Purge with Argon after every use to prevent oxidation. |

| BSA Complex | 4°C | Plastic OK | <24 Hours | Do not freeze. Freezing disrupts the BSA-Lipid complex causing precipitation. |

Troubleshooting

-

Precipitation in Media: If the lipid crashes out immediately upon adding to cell media, you likely skipped the BSA complexing step. Sphingosine is not soluble in pure RPMI/DMEM.

-

Cell Toxicity: If controls show toxicity, check your Ethanol concentration. It must remain below 0.1% - 0.5% in the final cell culture well. If higher concentrations are needed, use the "Dry Down" method (evaporate ethanol from the tube, then add BSA solution to the film).

-

Loss of Activity: If the stock is old, the double bond may have oxidized. Check for a yellowing of the ethanol solution. If yellow, discard.

References

-

Avanti Polar Lipids. C16 Sphingosine Product Information. [Link]

-

Singh, A., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture.[8] ResearchGate. [Link]

-

Pruett, S. T., et al. (2008). Biodiversity of sphingoid bases ("sphingosines") and related amino alcohols.[7] Journal of Lipid Research.[3][7] [Link]

Sources

- 1. C16 Sphingosine | C16H33NO2 | CID 14767871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sphingosine (d16:1) powder Avanti Polar Lipids [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. wklab.org [wklab.org]

- 10. A novel approach for measuring sphingosine-1-phosphate and lysophosphatidic acid binding to carrier proteins using monoclonal antibodies and the Kinetic Exclusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Efficient Cellular Delivery of C16-d-Erythro-Sphingosine using a Bovine Serum Albumin Carrier System

An Application Guide and Protocol

Abstract

This technical guide provides a comprehensive framework for the effective delivery of C16-d-erythro-sphingosine, a bioactive sphingolipid, into cultured cells. Due to its hydrophobic nature, direct application of sphingosine to aqueous cell culture media results in poor solubility and bioavailability. To overcome this, we detail a robust methodology centered on the use of fatty acid-free Bovine Serum Albumin (BSA) as a natural carrier protein. This guide explains the underlying principles of BSA-lipid complexation, provides validated, step-by-step protocols for preparing and applying the C16-sphingosine-BSA complex, and discusses critical experimental parameters for achieving reproducible results. The protocols herein are designed for researchers in cell biology, pharmacology, and drug development investigating the diverse signaling roles of sphingolipids.

Introduction and Scientific Principles

The Biological Significance of C16-d-Erythro-Sphingosine

Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as potent signaling molecules regulating a myriad of cellular processes. C16-d-erythro-sphingosine (also known as hexadecasphingenine) is an atypical sphingoid base, an analogue of the more common C18-sphingosine.[1] It functions as a critical precursor in the sphingolipid metabolic pathway, where it can be converted to C16-ceramide or phosphorylated to C16-sphingosine-1-phosphate (S1P), each with distinct downstream effects.[2][3] Research has demonstrated that C16-sphingosine itself is a bioactive molecule, notably acting as a potent inhibitor of Protein Kinase C (PKC) and inducing apoptosis in various cell lines.[4] Its role in modulating signaling pathways such as the mTOR pathway further underscores its importance in cell growth and proliferation research.[2]

The Challenge: Delivering Hydrophobic Molecules to Cells

Like most lipids, C16-sphingosine is poorly soluble in aqueous solutions, including standard cell culture media. This insolubility presents a significant technical barrier to studying its biological functions, as it can lead to the formation of micelles, precipitation, and non-specific interactions with surfaces, resulting in low bioavailability and poor experimental reproducibility. The use of organic solvents like DMSO or ethanol to first dissolve the lipid can be cytotoxic and may introduce confounding variables.

The Solution: Bovine Serum Albumin (BSA) as a Carrier

Bovine Serum Albumin (BSA) is a highly abundant plasma protein that serves as a natural transporter for a wide variety of endogenous and exogenous molecules, including fatty acids and other lipids.[5] BSA possesses multiple hydrophobic binding pockets that can sequester lipid molecules, rendering them soluble in aqueous environments.[6][7] By forming a stable complex, BSA acts as a shuttle, delivering the lipid to the cell surface. Evidence suggests that this delivery mechanism involves a direct interaction of the albumin-lipid complex with the cell, facilitating the uptake of the lipid cargo.[8]

Why Fatty Acid-Free BSA is Essential: The use of "fatty acid-free" BSA is a critical, non-negotiable requirement for these protocols. Standard BSA preparations are often co-purified with a heterogeneous mixture of endogenous lipids that occupy its binding sites. Using fatty acid-free BSA ensures that a maximal number of hydrophobic pockets are available for complexing with the C16-sphingosine, leading to efficient loading and preventing the unintended delivery of unknown lipids to the cells.

Workflow for C16-Sphingosine-BSA Complex Preparation and Cellular Application

The overall process involves dissolving the lipid in an organic solvent, creating a thin lipid film by evaporating the solvent, and subsequently reconstituting this film with a warm, aqueous solution of fatty acid-free BSA.

Caption: Experimental workflow from solid lipid to cellular treatment.

Materials and Reagents

| Reagent | Recommended Specifications |

| C16-d-Erythro-sphingosine | >98% Purity, solid form[9] |

| Bovine Serum Albumin (BSA) | Essentially Fatty Acid-Free |

| Methanol | Anhydrous, ACS Grade or higher |

| Sterile Water | Cell culture or molecular biology grade |

| Phosphate-Buffered Saline (PBS) | Ca²⁺/Mg²⁺ free, sterile |

| Cell Culture Medium | Appropriate for the cell line in use |

| Fetal Bovine Serum (FBS) | Optional, for complete medium |

| Glass Vials | Amber or clear glass with PTFE-lined caps |

| Cultured Cells | Healthy, sub-confluent monolayer |

Detailed Experimental Protocols

Protocol 1: Preparation of C16-Sphingosine-BSA Complex (1 mM Stock)

This protocol is adapted from general methods for lipid-BSA solubilization and is designed to create a 1 mM stock solution of C16-sphingosine complexed to BSA.

1. Prepare C16-Sphingosine Aliquot: a. Weigh out a precise amount of solid C16-d-erythro-sphingosine (MW: 271.44 g/mol )[9] in a sterile microfuge tube. b. Dissolve the lipid in a 95:5 methanol:water solution to create an initial organic stock solution (e.g., 10 mg/mL). c. Rationale: The small amount of water can aid in the initial suspension of some lipids. Methanol is an effective solvent that is easily evaporated. d. Transfer a precise volume of the organic stock solution into a clean glass vial. For example, to make 1 mL of a 1 mM final stock, transfer 271.44 µg of sphingosine. e. Expert Tip: Perform these steps in a chemical fume hood. Using glass vials is crucial as lipids can adhere to certain plastics.